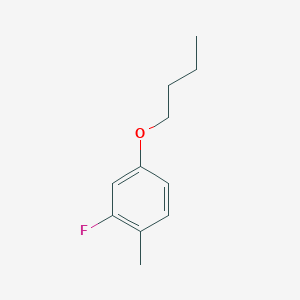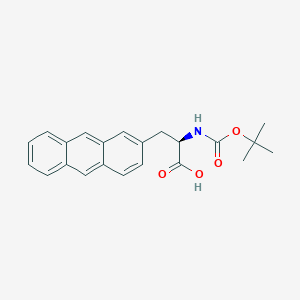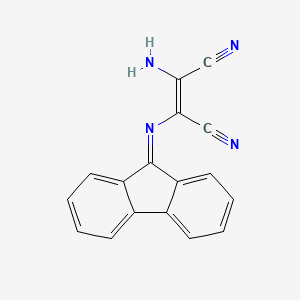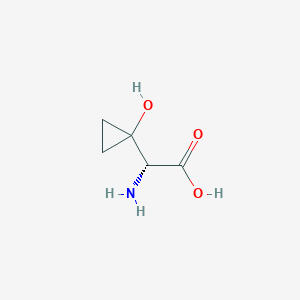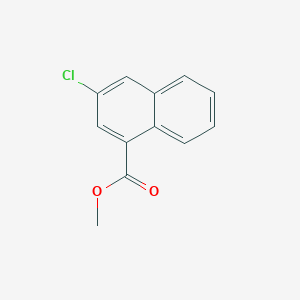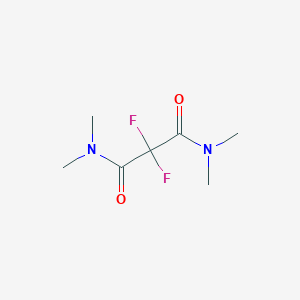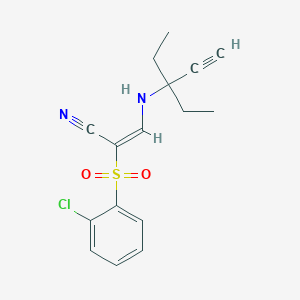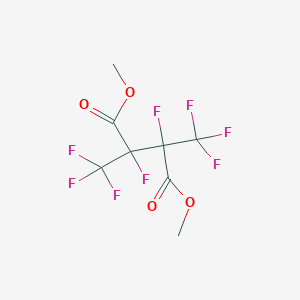
Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate (DFTDS) is a versatile and highly reactive organofluorine compound. It is a colorless liquid that is soluble in water, alcohols, and other organic solvents. DFTDS is a useful reagent in organic synthesis and has a wide range of applications in chemical research.
Aplicaciones Científicas De Investigación
Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97% has a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including amino acids, peptides, and heterocyclic compounds. It has also been used in the synthesis of fluorinated building blocks for drug discovery. In addition, Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97% has been used in the synthesis of optically active compounds, and as a catalyst in various chemical reactions.
Mecanismo De Acción
Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97% is a highly reactive compound, and its mechanism of action is not yet fully understood. However, it is known that its reactivity is due to the presence of a highly electronegative fluorine atom, which can form strong hydrogen bonds with other molecules. This allows Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97% to be used as a catalyst in various chemical reactions.
Biochemical and Physiological Effects
Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). This inhibition can lead to reduced inflammation, pain, and fever. In addition, Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97% has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97% is a useful reagent for organic synthesis, and has a variety of advantages for laboratory experiments. It is a highly reactive compound, and its reactivity can be easily controlled by adjusting the reaction conditions. In addition, it is a water-soluble compound, which makes it easy to work with in aqueous solutions. However, Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97% is a highly toxic compound, and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for research on Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97%. These include further investigations into its mechanism of action, as well as its biochemical and physiological effects. In addition, further studies could be conducted to explore its potential applications in drug discovery and development. Additionally, research could be conducted to explore its potential uses as a catalyst in various chemical reactions. Finally, further studies could be conducted to explore the potential of Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97% for other applications, such as in the synthesis of optically active compounds.
Métodos De Síntesis
Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97% is synthesized via a two-step process. The first step involves the reaction of 1,2-difluoro-1,2-bis(trifluoromethyl)succinic anhydride with an amine, resulting in the formation of an amide. The second step involves the reaction of the amide with dimethyl sulfate, resulting in the formation of Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate; 97%.
Propiedades
IUPAC Name |
dimethyl 2,3-difluoro-2,3-bis(trifluoromethyl)butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F8O4/c1-19-3(17)5(9,7(11,12)13)6(10,4(18)20-2)8(14,15)16/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUQYJUTDUTDBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)(C(F)(F)F)F)(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1,2-difluoro-1,2-bis(trifluoromethyl)succinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

